
3-(2,2-Difluorocyclopropyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluorocyclopropyl)azetidine is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an azetidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine typically involves the cyclopropanation of azetidine derivatives. One common method includes the use of difluorocarbene precursors to introduce the difluorocyclopropyl group onto the azetidine ring. The reaction conditions often involve the use of catalysts such as copper or palladium complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluorocyclopropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl azetidine oxides, while reduction can produce difluorocyclopropyl azetidine derivatives with reduced functional groups .
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluorocyclopropyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle similar to 3-(2,2-Difluorocyclopropyl)azetidine but without the difluorocyclopropyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and stability.
Cyclopropylamine: Contains a cyclopropyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the difluorocyclopropyl and azetidine rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9F2N |
|---|---|
Molekulargewicht |
133.14 g/mol |
IUPAC-Name |
3-(2,2-difluorocyclopropyl)azetidine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(6)4-2-9-3-4/h4-5,9H,1-3H2 |
InChI-Schlüssel |
SDLLSGSQZVANHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1(F)F)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



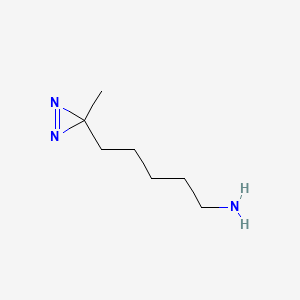
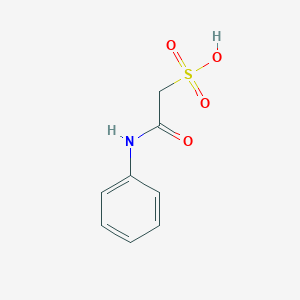

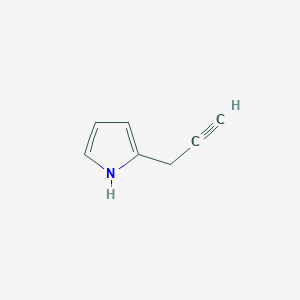
![2-Isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B15323321.png)

![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
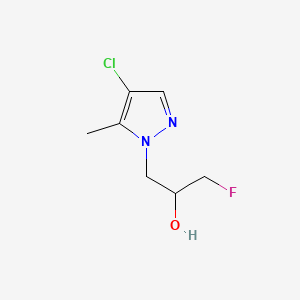
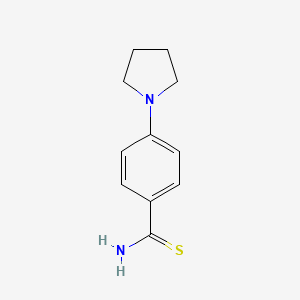

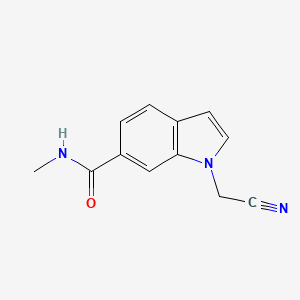
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
